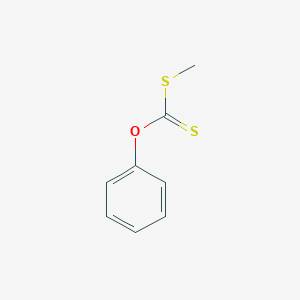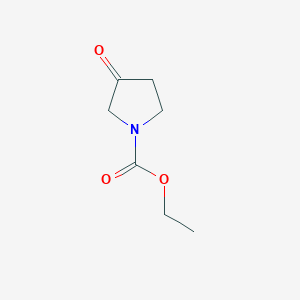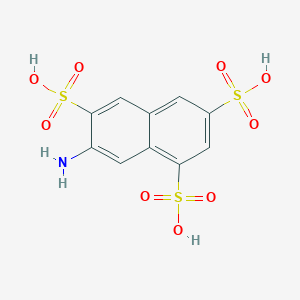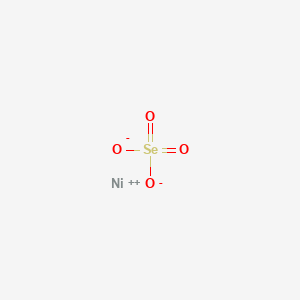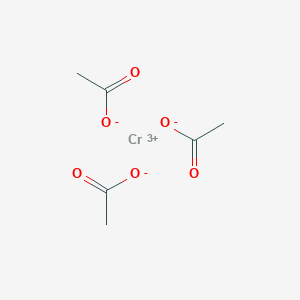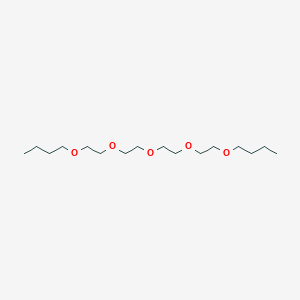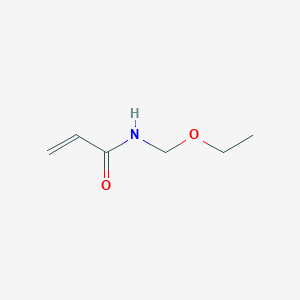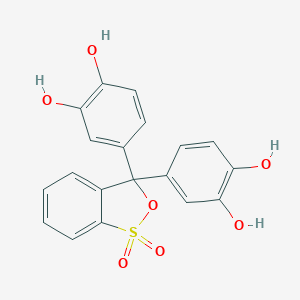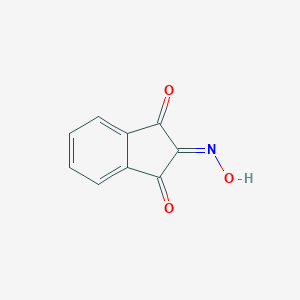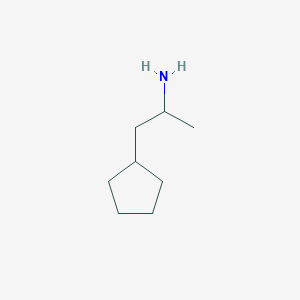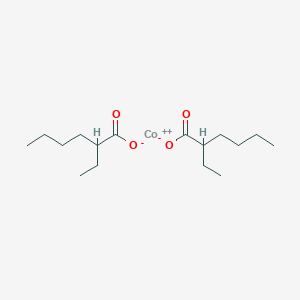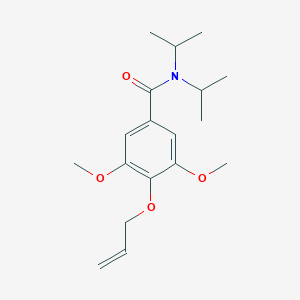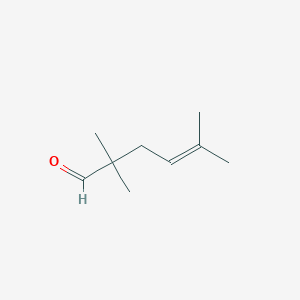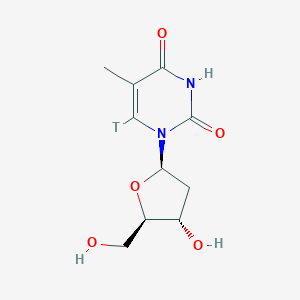
Ytterbium(III) perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) perchlorate is a chemical compound with the molecular formula Yb(ClO4)3. It is a rare earth metal and belongs to the lanthanide series of elements. This compound is an important compound in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study by Wu et al. (1998) on dimeric tetraquadipyridinioacetateytterbium(III) perchlorate revealed an eight-coordinate approximate dodecahedral arrangement around the ytterbium(III) ion. This research contributes to understanding the complex crystal structures of ytterbium compounds (Wu, Gu, Yin, Deng, & Zeng, 1998).
Theoretical Studies : Lakehal et al. (2013) conducted theoretical investigations on ytterbium trichelates, including this compound, using density functional theory. Their findings provide insights into the ionic and covalent character of ytterbium-oxygen bonding (Lakehal, Ouddai, Hannachi, & Bououdina, 2013).
Polarographic Analysis : Research by Cokal and Wise (1966) focused on the polarography of ytterbium in acetonitrile, particularly examining the reduction from tripositive to dipositive ions in perchlorate solutions (Cokal & Wise, 1966).
Coordination Compounds : Belin et al. (1996) determined the crystal structure of triperchloratoytterbium(III) monohydrate, highlighting its unique coordination compound structure (Belin, Favier, Pascal, & Tillard-Charbonnel, 1996).
Hydroxide Complex Stability : A study by Kragten and Decnop-Weever (1982) on ytterbium(III) hydroxide in perchlorate medium provided valuable data on the stability constants of ytterbium hydroxide mononuclear species (Kragten & Decnop-Weever, 1982).
Antioxidation and DNA-binding : Wu et al. (2015) explored the antioxidation and DNA-binding properties of a binuclear ytterbium(III) complex, contributing to the understanding of ytterbium compounds in biological systems (Wu, Pan, Bai, Wang, Kong, Shi, Zhang, & Wang, 2015).
Spectroscopic and Electrochemical Studies : Studies like those by Gau and Sun (1996) and Castrillejo et al. (2011) provide insights into the electrochemical behavior and spectral properties of ytterbium in various media, including perchlorate solutions (Gau & Sun, 1996); (Castrillejo, Fernández, Medina, Vega, & Barrado, 2011).
Medical Imaging : Pan et al. (2012) investigated ytterbium nanocolloids for spectral CT imaging, highlighting the potential of ytterbium compounds in advanced medical imaging technologies (Pan, Schirra, Senpan, Schmieder, Stacy, Roessl, Thran, Wickline, Proska, & Lanza, 2012).
Safety and Hazards
Ytterbium(III) perchlorate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .
Relevant Papers One relevant paper discusses the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . Another paper discusses the human health effects of perchlorate, indicating that perchlorate pollution is still a relevant and prevailing topic .
Mecanismo De Acción
Target of Action
Ytterbium(III) perchlorate, a rare earth perchlorate compound , primarily targets biological macromolecules such as DNA and BSA (Bovine Serum Albumin) . The interaction site of the ytterbium complex on BSA is site III .
Mode of Action
The ytterbium complex exhibits a high propensity for interaction with BSA and DNA via hydrophobic interactions and van der Waals forces . This interaction is determined using various techniques including absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments (only in the case of DNA), and competitive experiments .
Biochemical Pathways
The ytterbium complex displays efficient DNA cleavage in the presence of hydrogen peroxide . This suggests that the compound may affect the DNA replication pathway, leading to potential antimicrobial and anticancer effects .
Result of Action
The ytterbium complex has shown promising antibacterial activity and cytotoxicity in MCF-7 and A-549 cell lines . The cytotoxic activity of the Ytterbium(III) complex was increased when encapsulated with nanocarriers . This suggests that the compound could potentially be used as a novel anticancer and antimicrobial agent .
Action Environment
This compound is typically stored at room temperature . Environmental factors such as temperature and the presence of other compounds (e.g., hydrogen peroxide) can influence the compound’s action, efficacy, and stability
Análisis Bioquímico
Biochemical Properties
Ytterbium(III) perchlorate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes interact with various biomolecules within the cell, and upon excitation, they display high NIR luminescence .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes influence cell function by providing high-resolution images that can be used to study various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction of the Yb3+ complexes with various biomolecules within the cell . Upon excitation, these complexes emit high NIR luminescence, which can be used to study the molecular interactions within the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are observed through the stability and decay lifetimes of the Yb3+ complexes . These complexes have been found to have higher stabilities and prolonged decay lifetimes compared to their non-fluorinated counterparts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence .
Subcellular Localization
The subcellular localization of this compound is observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ytterbium(III) perchlorate can be achieved through the reaction of Ytterbium(III) oxide with perchloric acid.", "Starting Materials": [ "Ytterbium(III) oxide", "Perchloric acid" ], "Reaction": [ "Dissolve Ytterbium(III) oxide in water to form Ytterbium(III) hydroxide", "Add perchloric acid to the Ytterbium(III) hydroxide solution while stirring", "Heat the mixture to 60-70°C and continue stirring until all solid material dissolves", "Filter the solution to remove any impurities", "Evaporate the filtrate to dryness to obtain Ytterbium(III) perchlorate as a white solid" ] } | |
Número CAS |
13498-08-3 |
Fórmula molecular |
ClHO4Yb |
Peso molecular |
273.50 g/mol |
Nombre IUPAC |
perchloric acid;ytterbium |
InChI |
InChI=1S/ClHO4.Yb/c2-1(3,4)5;/h(H,2,3,4,5); |
Clave InChI |
HEQXAABLZSPGCZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] |
SMILES canónico |
OCl(=O)(=O)=O.[Yb] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination environment of Ytterbium(III) perchlorate when complexed with the Schiff base ligand 4,10-Bis[2-(2-oxidobenzylideneamino-κ2N,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane?
A1: In the crystal structure of the complex formed between this compound and the aforementioned Schiff base ligand, the Ytterbium(III) ion coordinates with eight atoms. [, ] The ligand acts in a dianionic, tetradentate fashion, providing four oxygen atoms and four nitrogen atoms for coordination. This creates a distorted square antiprism geometry around the Ytterbium(III) ion. []
Q2: How does the structure of the Schiff base ligand influence the stereochemistry of the Ytterbium(III) complex?
A2: The Schiff base ligand adopts a syn conformation in the complex, meaning both pendant arms are positioned on the same side of the central macrocyclic ring. [] This arrangement, coupled with the inherent chirality of the ligand's conformation, leads to the formation of enantiomeric pairs of diastereoisomers, specifically Δ(λλλλ) and Λ(δδδδ). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



